molecular formula C17H13F3N6O3S B2694861 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034532-16-4

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2694861
CAS No.: 2034532-16-4
M. Wt: 438.39
InChI Key: BXUGYVSAENQESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolopyridine-Sulfonamide Hybrid Development

The synthesis of triazolopyridine-sulfonamide hybrids traces its origins to the groundbreaking discovery of sulfonamides as antibacterial agents in the 1930s. Gerhard Domagk’s identification of Prontosil, the first systemic sulfonamide prodrug, marked a paradigm shift in medicinal chemistry by demonstrating the therapeutic potential of aromatic sulfonamides. Early structural modifications revealed that replacing the azo linkage in Prontosil with bioactivatable groups could enhance efficacy, leading to the development of sulfanilamide derivatives. By the 1940s, researchers began appending sulfonamide moieties to nitrogen-containing heterocycles like triazolopyridines to improve pharmacokinetic properties and target specificity.

The integration of 1,2,4-oxadiazole rings into such frameworks emerged later, driven by the need to balance hydrophilicity and metabolic stability. For instance, the 3-methyl-1,2,4-oxadiazol-5-yl group in the subject compound was strategically incorporated to optimize electronic effects while maintaining steric compatibility with biological targets. This evolutionary trajectory reflects a century of iterative refinements in hybrid heterocycle design, rooted in the foundational work of IG Farben and the Pasteur Institute.

Significance in Heterocyclic Chemistry Research

Triazolopyridine-sulfonamide hybrids occupy a critical niche in heterocyclic chemistry due to their modular synthesis and multifunctional bioactivity. The subject compound’s structure combines three pharmacophoric elements:

  • A triazolo[4,3-a]pyridine core, which enhances π-π stacking interactions with aromatic residues in enzyme active sites.
  • A 3-(trifluoromethyl)benzenesulfonamide group, known for its strong hydrogen-bonding capacity and metabolic resistance.
  • A 3-methyl-1,2,4-oxadiazole substituent, which modulates electron density and improves membrane permeability.

Recent studies demonstrate that such hybrids exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. For example, triazolo-pyridine hybrids bearing sulfonamide groups have shown minimum inhibitory concentrations (MIC) as low as 0.91 μg/mL against multidrug-resistant Acinetobacter baumannii. The table below summarizes key biological activities reported for analogous compounds:

Hybrid Structure Target Pathogen MIC (μg/mL) Reference
Triazolo-pyridine-sulfonamide S. aureus (MRSA) 0.91–11
Tetrazolo-quinoline-sulfonamide K. pneumoniae 4–10
Triazole-benzothiazole-quinoline C. albicans 37.69

Current Academic Interest and Research Landscape

Contemporary research on this compound focuses on three axes:

  • Synthetic Methodologies : Modern protocols emphasize one-pot multicomponent reactions under green conditions. For instance, grinding strategies at room temperature have been employed to synthesize 1,2,3-triazolo-pyridine hybrids with yields exceeding 78%.
  • Biological Evaluation : Recent screens against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) highlight potent activity, with MIC values often surpassing those of ciprofloxacin and fluconazole.
  • Computational Modeling : Molecular docking studies reveal that the sulfonamide group coordinates with zinc ions in carbonic anhydrase IX (hCA IX), while the triazolopyridine core occupies hydrophobic pockets adjacent to the active site.

A 2022 study demonstrated that hybrid 70b (structurally analogous to the subject compound) inhibited Candida neoformans at MIC = 2.36 μM, outperforming fluconazole (MIC = 20 μM). Such findings underscore the therapeutic potential of this chemical class.

Foundational Theoretical Frameworks

The design of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is guided by two principal theoretical models:

  • Pharmacophore-Based Design : The sulfonamide group serves as a zinc-binding motif, critical for inhibiting metalloenzymes like hCA IX. Quantum mechanical calculations show that the sulfonamide’s sulfonyl oxygen atoms form coordination bonds with Zn^2+^ at distances of 1.9–2.1 Å.
  • Bioisosteric Replacement : The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability without compromising electronic properties. Hammett substituent constants (σ~m~ = 0.71 for CF~3~) ensure optimal electron-withdrawing effects to polarize the sulfonamide moiety.

These frameworks are validated by inhibitory data against hCA isoforms:

Compound hCA I (K~i~, nM) hCA II (K~i~, nM) hCA IX (K~i~, nM)
14 890 450 8.2
16 720 390 6.5
17 680 410 5.9

Data adapted from shows that hCA IX is preferentially inhibited, supporting the compound’s potential in targeting hypoxic tumors.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N6O3S/c1-10-22-16(29-25-10)13-6-3-7-26-14(23-24-15(13)26)9-21-30(27,28)12-5-2-4-11(8-12)17(18,19)20/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUGYVSAENQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocyclic rings, including an oxadiazole and a triazole moiety. Its molecular formula is C16H14N8O3C_{16}H_{14}N_{8}O_{3} with a molecular weight of 366.33 g/mol. The presence of trifluoromethyl and benzenesulfonamide groups suggests potential interactions with various biological targets.

Structural Formula

N 8 3 methyl 1 2 4 oxadiazol 5 yl 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 3 trifluoromethyl benzenesulfonamide\text{N 8 3 methyl 1 2 4 oxadiazol 5 yl 1 2 4 triazolo 4 3 a pyridin 3 yl methyl 3 trifluoromethyl benzenesulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : Utilizing appropriate precursors and conditions (e.g., temperature and solvent choice).
  • Triazole Formation : Often achieved through cyclization reactions involving hydrazines.
  • Sulfonamide Coupling : The final step usually involves the introduction of the sulfonamide group to enhance biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms by which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes critical for cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Line Studies : Various studies have demonstrated cytotoxic effects against different cancer cell lines (e.g., breast cancer MCF-7 cells), highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show:

  • Broad-Spectrum Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Study on 1,3,4-Oxadiazoles : This study reported that modifications to the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Screening : A comparative analysis showed that derivatives with similar structural features displayed varying degrees of antimicrobial activity depending on their substituents .

Research Findings

Recent research highlights include:

StudyFindings
PMC99630711,3,4-Oxadiazoles show promising anticancer activity through enzyme inhibition.
ACS OmegaSynthesis of new derivatives led to enhanced bioactivity in vitro against cancer cells.
BenchChemReported broad-spectrum antimicrobial activity for related compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and triazole moieties as anticancer agents. The presence of these functional groups in N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suggests it may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, including EGFR and Src kinases. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.24 to 0.96 µM) .

Antimicrobial Properties

The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of a trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .

Anti-inflammatory Effects

Research indicates that some sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound could similarly modulate inflammatory responses through these pathways .

Synthesis and Derivative Studies

The synthesis of this compound involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Various derivatives have been synthesized to explore structure–activity relationships (SAR), which can provide insights into enhancing pharmacological properties .

Case Studies and Research Findings

StudyFindings
Arafa et al. (2023)Investigated oxadiazole derivatives showing significant anticancer activity with IC50 values lower than standard drugs like erlotinib .
MDPI Review (2024)Summarized the pharmacological significance of triazole compounds in drug design and their role in targeting various diseases .
PubChem Data (2025)Compiled data on the compound's chemical properties and potential biological activities .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for transformations due to its electron-deficient nature and labile oxygen-nitrogen bonds.

Reaction TypeConditions/ReagentsOutcomeMechanism & Notes
Nucleophilic Substitution Alkali hydroxides, aminesRing opening or substitution at the oxadiazole nitrogenThe oxadiazole ring may undergo cleavage under basic conditions, forming intermediates like hydrazides or nitriles .
Electrophilic Attack Halogens (Cl₂, Br₂), acidic mediaHalogenation at the oxadiazole ringLimited by the electron-withdrawing trifluoromethyl and sulfonamide groups; observed in related oxadiazole derivatives .
Oxidation KMnO₄, H₂O₂Methyl group oxidation to carboxylic acidThe 3-methyl substituent on the oxadiazole can oxidize to a carboxyl group under strong oxidizing agents.

Triazolo[4,3-a]pyridine Reactivity

The fused triazole-pyridine system participates in electrophilic substitutions and coordination reactions.

Reaction TypeConditions/ReagentsOutcome
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, SO₃Nitration/sulfonation at pyridine C-5 or C-7
Metal Coordination Transition metals (Pd, Cu)Formation of metal complexes

Sulfonamide Group Reactivity

The benzenesulfonamide group undergoes hydrolysis and alkylation reactions.

Reaction TypeConditions/ReagentsOutcome
Hydrolysis HCl/H₂O (acidic), NaOH (basic)Cleavage to sulfonic acid or amine derivatives
Alkylation Alkyl halides, K₂CO₃N-alkylation of the sulfonamide nitrogen

Trifluoromethyl Group Stability

The -CF₃ group is generally inert but influences electronic properties:

  • Electron-Withdrawing Effect : Deactivates the benzene ring toward electrophilic substitution, directing reactions to the sulfonamide or oxadiazole moieties .

  • Resistance to Hydrolysis : Stable under typical acidic/basic conditions but may degrade under extreme thermal stress (>300°C) .

Stability and Degradation Pathways

ConditionDegradation PathwayProducts
Acidic (pH <3)Oxadiazole ring hydrolysisHydrazide and carboxylic acid derivatives
Alkaline (pH >10)Sulfonamide cleavage3-(Trifluoromethyl)benzenesulfonic acid
UV LightPhotooxidation of triazole ringRing-opened nitroso compounds

Key Research Findings

  • Biological Activity : Analogous triazolopyridine-oxadiazole hybrids inhibit p38 MAP kinase (IC₅₀ ~50 nM), linked to anti-inflammatory applications .

  • Thermal Stability : Decomposition onset at 220°C (TGA data), correlating with oxadiazole ring breakdown.

  • Solubility : Poor aqueous solubility (logP = 2.8) due to hydrophobic trifluoromethyl and aromatic groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog identified in the provided evidence is N-{[8-(3-ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide (Compound ID: S550-0570) . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Compound S550-0570 (Analog)
Core Structure Triazolopyridine-oxadiazole hybrid Triazolopyridine-oxadiazole hybrid
Substituent (Oxadiazole) 3-methyl 3-ethyl
Functional Group 3-(Trifluoromethyl)benzenesulfonamide Benzamide
Molecular Formula Not available in provided sources C₁₈H₁₆N₆O₂
Molecular Weight Not available in provided sources 348.36 g/mol
logP (Predicted) Likely higher than S550-0570 due to CF₃ group 1.512
Hydrogen Bond Donors 1 (sulfonamide NH) 1 (benzamide NH)
Hydrogen Bond Acceptors 7 (sulfonamide O, oxadiazole N/O, triazole N) 7 (benzamide O, oxadiazole N/O, triazole N)
Polar Surface Area (PSA) Likely >80 Ų (due to sulfonamide) 80.452 Ų

Key Findings

The trifluoromethylbenzenesulfonamide group enhances hydrophobicity (via CF₃) and hydrogen-bonding capacity (via sulfonamide) compared to the benzamide in S550-0570. This could increase membrane permeability and target engagement .

Physicochemical Properties :

  • The logP of S550-0570 (1.512) suggests moderate lipophilicity. The target compound’s logP is expected to be higher due to the CF₃ group, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Both compounds share similar hydrogen-bonding profiles, but the sulfonamide group in the target compound may confer stronger interactions with polar residues in biological targets.

Synthetic Feasibility :

  • The presence of the sulfonamide group in the target compound may require specialized sulfonation steps, whereas S550-0570’s benzamide moiety is synthetically straightforward .

Q & A

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Protocol :
  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) for crystal growth.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .
  • Challenge : Fluorinated compounds often exhibit poor crystallinity; slow evaporation at 4°C improves results .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points for analogous compounds (e.g., 147–156°C ) may arise from polymorphic forms or impurities.
    • Resolution :
  • DSC/TGA : Confirm thermal stability and polymorphism.
  • Recrystallization : Reproduce crystals under standardized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.